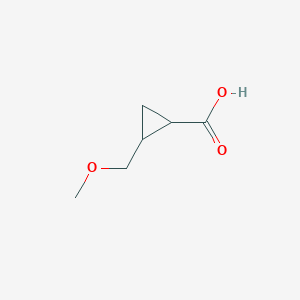

(1S,2S)-2-(methoxymethyl)cyclopropanecarboxylic acid

Description

Properties

CAS No. |

2377005-25-7 |

|---|---|

Molecular Formula |

C6H10O3 |

Molecular Weight |

130.14 g/mol |

IUPAC Name |

(1S,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C6H10O3/c1-9-3-4-2-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5+/m1/s1 |

InChI Key |

MEXFQILMFUCKDT-UHNVWZDZSA-N |

SMILES |

COCC1CC1C(=O)O |

Isomeric SMILES |

COC[C@H]1C[C@@H]1C(=O)O |

Canonical SMILES |

COCC1CC1C(=O)O |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-(methoxymethyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of a methoxymethyl-substituted alkene with a diazo compound in the presence of a rhodium catalyst to form the cyclopropane ring. The resulting intermediate is then oxidized to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the carboxylic acid group to other functional groups such as alcohols or aldehydes.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

Reduction: Reduced derivatives such as alcohols or aldehydes.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

GPR120 Modulation

One of the primary applications of (1S,2S)-2-(methoxymethyl)cyclopropanecarboxylic acid is its role as a modulator of GPR120, a receptor implicated in various metabolic disorders. Compounds that interact with GPR120 can potentially be used to treat conditions such as:

- Diabetes : The compound shows promise in managing diabetes by modulating glucose metabolism and insulin sensitivity .

- Obesity : By influencing metabolic pathways, it may aid in weight management .

- Cardiovascular Diseases : Its effects on lipid metabolism could contribute to cardiovascular health .

Development of Therapeutic Agents

Research indicates that this compound and its derivatives can be utilized in the synthesis of novel therapeutic agents. These compounds are being explored for their efficacy against:

- Hyperglycemia : The compound's ability to regulate blood sugar levels makes it a candidate for treating hyperglycemic conditions .

- Dyslipidemia : Its potential to affect lipid profiles positions it as a therapeutic agent for dyslipidemia and related disorders .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that can be optimized for increased yield and purity. Key methods include:

- Sharpless Asymmetric Epoxidation : This method allows for the selective formation of the desired stereoisomer, enhancing the compound's pharmacological properties .

- Chiral Synthesis Techniques : Advanced chiral synthesis methods are employed to produce this compound with high enantiomeric purity, crucial for its biological activity .

Clinical Trials and Research Findings

Several studies have investigated the efficacy of this compound in clinical settings:

- A study published on GPR120 modulators highlighted the compound's potential in reducing insulin resistance and improving glycemic control in diabetic models .

- Another research effort focused on its application in combination therapies, where it was shown to enhance the effects of existing diabetes medications, such as DPP4 inhibitors .

Comparative Analysis with Other Compounds

To understand the unique properties and advantages of this compound, a comparative analysis with similar compounds is essential.

| Compound Name | GPR120 Modulation | Diabetes Treatment | Obesity Management |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Other Cyclopropane Derivatives | Variable | Limited | Limited |

This table illustrates that this compound has consistent efficacy across multiple therapeutic areas compared to other cyclopropane derivatives.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(methoxymethyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the methoxymethyl group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

Structural and Electronic Variations

Key analogs differ in substituents, stereochemistry, and functional groups, influencing physicochemical properties and bioactivity:

Stereochemical and Metabolic Considerations

- Stereochemistry : The (1S,2S) configuration in the target compound and analogs like the 4-fluorophenyl derivative restricts rotational freedom, enhancing binding specificity compared to racemic mixtures (e.g., (±)-trans-propenyl analog ).

- Metabolism : Cyclopropane rings resist oxidative degradation, but substituents dictate metabolic pathways. For example, methoxymethyl groups may undergo demethylation, while carnitine conjugates (e.g., cyclopropanecarboxylate carnitine ) facilitate mitochondrial transport.

Biological Activity

(1S,2S)-2-(methoxymethyl)cyclopropanecarboxylic acid is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Cyclopropane-containing compounds are known for their unique structural properties, which often enhance biological activity compared to their acyclic counterparts. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Cyclopropane derivatives can act as inhibitors of various enzymes. For instance, they have been shown to inhibit acetyl-CoA carboxylase (ACC), which is crucial in fatty acid metabolism .

- Receptor Modulation : This compound may interact with G-protein-coupled receptors (GPCRs), influencing neurotransmitter release and potentially offering therapeutic effects in neurological disorders .

- Antimicrobial Activity : Cyclopropane derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics and antifungals .

Case Studies

- GPR88 Agonists : Research has identified this compound as a selective agonist for GPR88, a receptor implicated in neuropsychiatric disorders. In vitro studies demonstrated its ability to activate GPR88 with an EC50 value indicating potent activity .

- Antitumor Activity : In a study evaluating the antitumor potential of cyclopropane derivatives, this compound exhibited cytotoxic effects against various cancer cell lines. The compound's mechanism was linked to apoptosis induction and cell cycle arrest .

- Antimicrobial Studies : A series of tests against bacterial strains revealed that this compound possesses notable antibacterial properties. The minimum inhibitory concentration (MIC) values were lower than those of traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the cyclopropane ring significantly influence biological activity. For example:

- Substituent Effects : The presence of a methoxymethyl group enhances lipophilicity and bioavailability, critical for brain penetration and receptor interaction .

- Isomeric Variations : Different stereoisomers of cyclopropane derivatives show varying potencies at target receptors, highlighting the importance of stereochemistry in drug design .

Data Table

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (1S,2S)-2-(methoxymethyl)cyclopropanecarboxylic acid, and how are they determined experimentally?

- Answer : The compound has a molecular formula of C₆H₁₀O₃ and a molecular weight of 130.14 g/mol . Key properties include:

- Solubility : Soluble in polar solvents like methanol and dimethyl sulfoxide (DMSO), as inferred from analogs such as L-CCG-I, which dissolves to 100 mM in aqueous solutions .

- Stereochemistry : The (1S,2S) configuration is critical for enantiomeric purity, confirmed via chiral HPLC or X-ray crystallography for structurally related cyclopropane derivatives .

- Spectroscopic Characterization : NMR (¹H/¹³C) and IR spectroscopy identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and cyclopropane ring protons (δ 1.0–2.0 ppm) .

Q. What synthetic strategies are commonly employed to prepare this compound?

- Answer :

- Cyclopropanation : Utilize diazo compounds (e.g., ethyl diazoacetate) with transition metal catalysts (e.g., Rh₂(OAc)₄) to form the cyclopropane ring .

- Functionalization : Introduce the methoxymethyl group via nucleophilic substitution or Mitsunobu reactions on pre-formed cyclopropane intermediates .

- Protection/Deprotection : Carboxylic acid groups are often protected as esters (e.g., methyl or tert-butyl) during synthesis to prevent side reactions .

Q. How is the enantiomeric purity of this compound validated, and what analytical methods are preferred?

- Answer :

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB, with retention times compared to known standards .

- Optical Rotation : Measured using a polarimeter; reported values for similar cyclopropane derivatives range from +15° to −30° depending on substituents .

- Circular Dichroism (CD) : Confirms absolute configuration by matching spectral patterns to computational models .

Advanced Research Questions

Q. What challenges arise in optimizing enantioselective synthesis, and how are they addressed?

- Answer :

- Catalyst Selection : Chiral ligands (e.g., BOX, PyBOX) with Cu or Rh catalysts improve enantiomeric excess (ee) to >90% . For example, Rh₂(S-PTTL)₄ achieves 95% ee in cyclopropanation reactions .

- Side Reactions : Competing pathways (e.g., ring-opening) are mitigated by low-temperature conditions (−20°C) and anhydrous solvents .

- Scale-Up : Continuous flow reactors enhance reproducibility for gram-scale synthesis .

Q. How does the methoxymethyl group influence the compound’s reactivity and biological interactions?

- Answer :

- Steric Effects : The methoxymethyl group increases steric hindrance, reducing enzymatic degradation in biological systems (e.g., esterase resistance) .

- Hydrogen Bonding : The ether oxygen participates in weak hydrogen bonds, enhancing binding affinity to targets like metabotropic glutamate receptors .

- Comparative Studies : Analogues lacking the methoxymethyl group show reduced potency (IC₅₀ values 2–3 orders higher) in receptor-binding assays .

Q. How can computational methods guide the design of derivatives with improved properties?

- Answer :

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets, such as enzyme active sites .

- DFT Calculations : Assess cyclopropane ring strain (∼27 kcal/mol) and transition-state energies for reaction optimization .

- QSAR Models : Relate substituent electronic effects (Hammett σ values) to bioactivity, enabling rational derivative design .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Answer :

- Catalyst Variability : Yields for Rh-catalyzed cyclopropanation range from 47% to 85% due to ligand purity and solvent choice . Reproducibility requires strict control of catalyst batch and moisture levels.

- Workup Protocols : Acidic extraction (e.g., 2M HCl) improves recovery of the carboxylic acid form vs. ester intermediates .

- Analytical Discrepancies : Yield overestimation occurs if unreacted starting materials co-elute in HPLC; orthogonal methods (TLC, LC-MS) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.